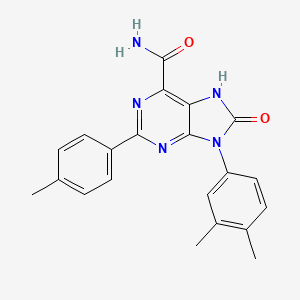
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
作用機序
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide targets the protein kinase BTK, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the development and activation of B-cells, and its dysregulation has been implicated in the pathogenesis of various diseases. N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways and reducing B-cell activation and proliferation. N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in B-cells, further reducing their numbers.
Biochemical and Physiological Effects:
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has been shown to inhibit B-cell activation and proliferation, reduce autoantibody production, and induce apoptosis in B-cells. N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has several advantages for use in lab experiments. It has a well-characterized mechanism of action and has been extensively studied in preclinical models. N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide is also readily available and has a favorable pharmacokinetic profile. However, there are also some limitations to its use. N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide may have off-target effects, and its efficacy may vary depending on the disease model being studied. In addition, N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide may have limited efficacy in some disease models, and further research is needed to fully understand its therapeutic potential.
将来の方向性
There are several future directions for research on N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide. One area of focus is the development of combination therapies that target multiple pathways in B-cell malignancies and autoimmune disorders. Another area of focus is the development of biomarkers that can predict response to N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide and other BTK inhibitors. In addition, further research is needed to understand the long-term safety and efficacy of N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide in clinical trials. Finally, there is a need for the development of more potent and selective BTK inhibitors with fewer off-target effects.
合成法
The synthesis of N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide involves a multi-step process that includes the preparation of intermediates and their subsequent coupling reactions. The starting material for the synthesis is 3-chloropyridine-2-carboxylic acid, which is converted into the corresponding acid chloride via reaction with thionyl chloride. The acid chloride is then reacted with 5-tert-butyl-1H-1,2,4-triazole-3-amine to obtain the key intermediate, N-(5-tert-butyl-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. The final product, N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide, is obtained by reacting the intermediate with methylsulfonyl chloride.
科学的研究の応用
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has also demonstrated efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus (SLE), by targeting B-cells and reducing autoantibody production. In addition, N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has shown potential in the treatment of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), by inhibiting B-cell activation and reducing inflammation.
特性
IUPAC Name |
N-(5-tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-13(2,3)11-16-12(18-17-11)15-10(19)8-5-6-9(14-7-8)22(4,20)21/h5-7H,1-4H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIBIQFYPCSYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2680940.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2680941.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2680942.png)
![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide](/img/structure/B2680943.png)



![N-(3,4-dimethoxyphenethyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2680953.png)



![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2680958.png)
![5-cyano-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2680962.png)